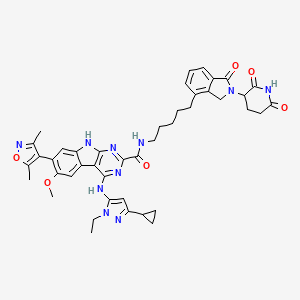

BETd-260

Description

Properties

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXANFBIRSYHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H46N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BETd-260

Introduction

BETd-260 (also known as ZBC260) is a highly potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-Myc.[1][3] Given their central role in oncogenesis, BET proteins have emerged as significant targets for cancer therapy.[3]

Unlike traditional small-molecule inhibitors that merely block the function of a target protein, BETd-260 operates as a Proteolysis Targeting Chimera (PROTAC). This advanced therapeutic modality eliminates target proteins from the cell entirely, offering a more profound and durable biological effect. This guide provides a detailed examination of the molecular mechanism, cellular effects, and preclinical efficacy of BETd-260.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

BETd-260 is a heterobifunctional molecule composed of three key parts: a ligand that binds to BET proteins, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[4] Its mechanism of action is to induce the selective degradation of BET proteins through the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).

The process unfolds in a catalytic manner:

-

Ternary Complex Formation: BETd-260 simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the CRBN E3 ligase, forming a ternary complex.[1]

-

Ubiquitination: Within this complex, the E3 ligase tags the BET protein with a chain of ubiquitin molecules.

-

Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

-

Recycling: After degradation of the target protein, BETd-260 is released and can bind to another BET protein, enabling it to act catalytically at very low concentrations.[1]

This degradation-based approach is fundamentally different from inhibition and can overcome resistance mechanisms associated with inhibitor-based therapies.[5]

Downstream Cellular Effects and Signaling Pathways

The BETd-260-mediated degradation of BRD2, BRD3, and BRD4 proteins initiates a cascade of downstream events, culminating in potent anti-cancer activity across various malignancies, including hepatocellular carcinoma (HCC), acute myeloid leukemia (AML), osteosarcoma, glioma, and triple-negative breast cancer.[5][6][7][8]

1. Transcriptional Reprogramming: The most immediate consequence of BET protein removal is the downregulation of key oncogenes and survival-related genes. A primary target is the c-Myc oncogene, a master regulator of cell proliferation and metabolism, whose expression is highly dependent on BRD4.[2][6] BETd-260 treatment leads to a strong and sustained downregulation of c-Myc protein.[2]

2. Induction of Apoptosis via the Intrinsic Pathway: BETd-260 is a robust inducer of apoptosis.[4][6] This is achieved by reciprocally modulating the expression of critical apoptosis-regulating genes.[2][6]

-

Suppression of Anti-Apoptotic Proteins: It downregulates the expression of Mcl-1, Bcl-2, Bcl-xL, and the X-linked inhibitor of apoptosis (XIAP).[6][7]

-

Upregulation of Pro-Apoptotic Proteins: It increases the expression of pro-apoptotic proteins such as Bad and Noxa.[6][7]

This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane integrity, leading to the activation of the intrinsic caspase cascade (Caspase-9 and Caspase-3) and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5][6]

3. Other Anti-Tumor Mechanisms:

-

Wnt/β-catenin Pathway Repression: In glioma cells, BETd-260 has been shown to suppress tumor growth and stem cell-like properties by inhibiting the Wnt/β-catenin signaling pathway.[5]

-

Immunogenic Cell Death (ICD): In colorectal cancer models, BET degradation transcriptionally activates Death Receptor 5 (DR5), which triggers ICD. This mechanism can sensitize tumors to immune checkpoint blockade therapies.[3]

-

Suppression of Cancer Stemness: In triple-negative breast cancer, BETd-260 reduces the population of cancer stem cells (CSCs) by downregulating stemness-associated and inflammatory genes.[8]

Quantitative Efficacy Data

BETd-260 demonstrates exceptional potency in both in vitro and in vivo models, often orders of magnitude greater than corresponding BET inhibitors.

Table 1: In Vitro Potency of BETd-260 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Potency | Citation(s) |

|---|---|---|---|---|---|

| RS4;11 | Acute Leukemia | Degradation | BRD4 Degradation | 30 pM | [1][4] |

| Cell Growth | IC50 | 51 pM | [1][4] | ||

| MOLM-13 | Acute Leukemia | Cell Growth | IC50 | 2.2 nM | [2][4] |

| HepG2 | Hepatocellular Carcinoma | Cell Viability | EC50 | 0.25 nM | [9] |

| BEL-7402 | Hepatocellular Carcinoma | Cell Viability | EC50 | 0.22 nM | [9] |

| MNNG/HOS | Osteosarcoma | Degradation | BRD3/4 Degradation | 3 nM (24h) | [7] |

| U87 | Glioma | Cell Viability | IC50 | ~10 nM (72h) | [5] |

| U251 | Glioma | Cell Viability | IC50 | ~10 nM (72h) |[5] |

Table 2: In Vivo Efficacy of BETd-260 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Citation(s) |

|---|---|---|---|---|

| RS4;11 | Acute Leukemia | 5 mg/kg, i.v., q.o.d. x 3 weeks | >90% tumor regression; No toxicity or body weight loss. | [4] |

| 5 mg/kg, i.v., single dose | Sustained degradation of BRD2/3/4 for >24h; PARP cleavage. | [1][4] | ||

| HepG2 / BEL-7402 | Hepatocellular Carcinoma | 5 mg/kg, i.v., single dose | Significant suppression of BRD2/3/4 at 24h in tumor tissue. | [6] |

| MNNG/HOS | Osteosarcoma | 5 mg/kg, i.v., single dose | Depletion of BRD2/3/4 from 1h to >24h; Massive apoptosis. |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of BETd-260.

1. Cell Viability and Growth Assays

-

Objective: To determine the cytotoxic or cytostatic effect of BETd-260 on cancer cells.

-

Methodology:

-

Cells are seeded in 96-well plates at a density of 10,000–20,000 cells/well.

-

Cells are treated with a serial dilution of BETd-260 for a specified period (e.g., 72 hours or 4 days).

-

Cell viability is assessed using colorimetric assays such as CCK-8 or WST-8, which measure metabolic activity (specifically, lactate dehydrogenase activity).[4][9]

-

Absorbance is read at 450 nm using a microplate reader.

-

IC50/EC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound.[9]

-

2. Western Blot Analysis

-

Objective: To detect and quantify the levels of specific proteins (e.g., BRD2/3/4, c-Myc, cleaved PARP) following treatment.

-

Methodology:

-

Cells or homogenized tumor tissues are lysed to extract total protein.

-

Protein concentration is determined using a BCA assay to ensure equal loading.

-

Proteins are separated by size via SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control like Actin or Tubulin is used to normalize the data.[6][11]

-

3. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis.

-

Methodology:

-

Cells are treated with BETd-260 for a specified time (e.g., 48 hours).

-

Both floating and adherent cells are collected and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Samples are analyzed by flow cytometry (FACS). Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-stage apoptotic.[6]

-

4. In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of BETd-260 in a living organism.

-

Methodology:

-

Tumor Implantation: 5 x 10^6 cancer cells (e.g., RS4;11) are mixed with Matrigel and injected subcutaneously into immunodeficient mice (e.g., SCID mice).[1]

-

Treatment: When tumors reach a specified volume (e.g., ~100 mm³), mice are randomized into vehicle control and treatment groups. BETd-260 is administered via a specified route (e.g., intravenous injection) and schedule.[1]

-

Efficacy Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Pharmacodynamic Analysis: For mechanism studies, tumors are harvested at various time points after drug administration. The tissue is then processed for analysis by western blotting or immunohistochemistry (IHC) to assess target degradation (BRDs) and downstream effects (cleaved PARP, Ki67).[6][10]

-

References

- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. BETd-260 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

BETd-260: A Technical Guide to a Potent PROTAC BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

BETd-260, also known as ZBC260, is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[2] By binding to acetylated lysine residues on histones, BET proteins are pivotal in the expression of key oncogenes such as c-MYC.[1][3] The targeted degradation of these proteins presents a promising therapeutic strategy for various malignancies, including leukemia, hepatocellular carcinoma (HCC), and triple-negative breast cancer.[1][3][4]

This technical guide provides an in-depth overview of BETd-260, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and its impact on key signaling pathways.

Mechanism of Action

BETd-260 is a heterobifunctional molecule that consists of a ligand that binds to the BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][5] This dual-binding capability allows BETd-260 to act as a molecular bridge, bringing the BET proteins into close proximity with the E3 ligase complex. This induced proximity facilitates the ubiquitination of the BET proteins, marking them for degradation by the proteasome. The catalytic nature of this process allows a single molecule of BETd-260 to induce the degradation of multiple BET protein molecules.

References

The Discovery and Synthesis of BETd-260 (ZBC260): A Technical Guide

Abstract

BETd-260, also known as ZBC260, is a highly potent and efficacious proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are crucial epigenetic readers that regulate gene transcription and are implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of BETd-260, tailored for researchers, scientists, and drug development professionals.

Discovery and Design Rationale

BETd-260 was developed based on the PROTAC technology, which utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] This heterobifunctional molecule is composed of three key components:

-

A BET inhibitor moiety: An azacarbazole-based ligand that binds to the bromodomains of BET proteins.[3]

-

An E3 ubiquitin ligase ligand: A thalidomide analog that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][4]

-

A flexible linker: An optimized chemical linker that tethers the BET inhibitor and the E3 ligase ligand, facilitating the formation of a ternary complex between the BET protein and the CRBN E3 ligase.

The design of BETd-260 involved extensive optimization of the linker region to achieve potent degradation of BET proteins at picomolar concentrations.[1][3]

Synthesis of BETd-260 (ZBC260)

The synthesis of BETd-260 is a multi-step process involving the preparation of the BET inhibitor and the E3 ligase ligand, followed by their conjugation via the linker. While the full detailed synthesis is proprietary, the key steps outlined in the literature involve the coupling of a key azacarbazole intermediate with a thalidomide-derived linker.[1] The synthesis of a precursor, compound 9, is detailed in the primary literature, providing insight into the synthetic strategy.[5][6]

Mechanism of Action

BETd-260 functions by inducing the selective degradation of BET proteins. The process can be summarized as follows:

-

Ternary Complex Formation: BETd-260 simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the CRBN E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the BET protein, tagging it for degradation.

-

Proteasomal Degradation: The poly-ubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

-

Catalytic Action: BETd-260 is released and can induce the degradation of multiple BET protein molecules, acting in a catalytic manner.

This degradation of BET proteins leads to the downregulation of key oncogenes, such as c-Myc, and the induction of apoptosis in cancer cells.[4][7]

Quantitative Data

The following tables summarize the in vitro and in vivo activity of BETd-260 across various cancer cell lines.

Table 1: In Vitro Cell Growth Inhibition

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| RS4;11 | Acute Leukemia | 0.051 | [1][4] |

| MOLM-13 | Acute Leukemia | 2.2 | [4][7] |

| MV4;11 | Acute Myeloid Leukemia | 0.36 | [7] |

| SUM149 | Triple-Negative Breast Cancer | 1.56 | [3] |

| SUM159 | Triple-Negative Breast Cancer | 12.5 | [3] |

| HepG2 | Hepatocellular Carcinoma | Low nM | [6] |

| BEL-7402 | Hepatocellular Carcinoma | Low nM | [6] |

| MNNG/HOS | Osteosarcoma | 1.8 | [8] |

| Saos-2 | Osteosarcoma | 1.1 | [8] |

Table 2: In Vitro Protein Degradation

| Cell Line | Protein | Degradation Concentration | Time | Reference(s) |

| RS4;11 | BRD4 | As low as 30 pM | 24 hours | [1][4] |

| RS4;11 | BRD2/3/4 | 30-100 pM | 24 hours | [3] |

| HepG2 | BRD2/3/4 | 10-100 nM | 24 hours | [9] |

| MNNG/HOS | BRD2/3/4 | 3 nM | 24 hours | [10] |

Table 3: In Vivo Antitumor Efficacy

| Xenograft Model | Dosing Regimen | Outcome | Reference(s) |

| RS4;11 | 5 mg/kg, i.v., every other day for 3 weeks | >90% tumor regression | [1][4] |

| MNNG/HOS | 5 mg/kg, i.v., three times a week for 3 weeks | ~94% tumor growth inhibition | [11] |

| HepG2 | 5 mg/kg, i.v., single dose | Significant degradation of BET proteins | [12] |

| BEL-7402 | 5 mg/kg, i.v., single dose | Significant degradation of BET proteins | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay

This protocol is used to determine the concentration of BETd-260 that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 10,000-20,000 cells per well in 100 µL of culture medium.[4]

-

Drug Preparation: Prepare serial dilutions of BETd-260 in the appropriate cell culture medium.

-

Treatment: Add 100 µL of the diluted BETd-260 solutions to the respective wells.

-

Incubation: Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Reagent Addition: Add WST-8 (or MTT) reagent to each well according to the manufacturer's instructions.[3][4]

-

Incubation with Reagent: Incubate the plates for at least 1 hour at 37°C.[4]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the IC50 values using non-linear regression analysis.

Western Blotting for Protein Degradation

This protocol is used to assess the degradation of BET proteins following treatment with BETd-260.

Protocol:

-

Cell Treatment: Plate cells and treat with various concentrations of BETd-260 for the desired time points (e.g., 1 to 24 hours).[9][13]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the antitumor efficacy of BETd-260 in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 RS4;11 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., SCID mice).[6]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[5]

-

Randomization: Randomize the mice into treatment and vehicle control groups.

-

Dosing: Administer BETd-260 intravenously at the specified dose and schedule (e.g., 5 mg/kg, every other day for 3 weeks).[1][4]

-

Monitoring: Monitor tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.[1]

-

Pharmacodynamic Analysis: For mechanism of action studies, a single dose of BETd-260 can be administered, and tumors can be harvested at different time points to assess protein degradation by Western blot or immunohistochemistry.[5][11]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

BETd-260 (ZBC260) is a pioneering PROTAC that demonstrates exceptional potency in degrading BET proteins, leading to significant antitumor activity in preclinical models of leukemia, breast cancer, hepatocellular carcinoma, and osteosarcoma.[3][6][8][16] Its ability to induce rapid and durable tumor regression at low doses highlights the therapeutic potential of targeted protein degradation.[1][17] Further investigation and clinical development of BETd-260 and similar BET degraders are warranted for the treatment of various human cancers.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. cancer-research-network.com [cancer-research-network.com]

Role of BETd-260 in down-regulating c-Myc.

An In-depth Technical Guide on the Role of BETd-260 in the Down-regulation of c-Myc

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The c-Myc proto-oncogene is a master transcriptional regulator that is deregulated in a majority of human cancers, making it a high-value therapeutic target.[1][2] However, its "undruggable" nature has posed significant challenges for direct inhibition.[3][4] An effective alternative strategy is to target the regulatory mechanisms that control its expression. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have been identified as critical co-activators for MYC gene transcription.[1][2] BETd-260 is a highly potent, third-generation Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of BET proteins, thereby offering a powerful mechanism to suppress c-Myc expression and inhibit cancer cell proliferation.[5][6] This document provides a comprehensive technical overview of BETd-260's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The BETd-260 PROTAC: Mechanism of Action

BETd-260 is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to eliminate BET proteins (BRD2, BRD3, and BRD4).[5][7] It consists of three key components:

-

A ligand that binds to the bromodomains of BET proteins.

-

A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

A linker that connects these two ligands.

By simultaneously binding to a BET protein and CRBN, BETd-260 forms a ternary complex. This proximity induces the E3 ligase to poly-ubiquitinate the BET protein, marking it for recognition and degradation by the 26S proteasome.[8][9] Unlike small-molecule inhibitors (e.g., JQ1) which only block the bromodomain's function, BETd-260 removes the entire protein scaffold, preventing both its bromodomain-dependent and -independent functions and leading to a more profound and durable biological response.[5][10]

References

- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Ubiquitin-Proteasome System in BETd-260 Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for BETd-260, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain and Extra-Terminal (BET) proteins. The document details the critical role of the ubiquitin-proteasome system (UPS) in this process, presents quantitative data on the efficacy of BETd-260, outlines key experimental protocols, and includes visualizations of the core biological and experimental workflows.

Introduction: Targeting BET Proteins with PROTAC Technology

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] By binding to acetylated lysine residues on histones, they help recruit the transcriptional machinery to specific gene promoters and enhancers.[2] Overexpression and aberrant activity of BET proteins are implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets.[1][2]

While small-molecule inhibitors like JQ1 can block the function of BET proteins, the development of Proteolysis Targeting Chimeras (PROTACs) represents a novel and powerful therapeutic strategy.[3][4] PROTACs are heterobifunctional molecules designed to eliminate target proteins rather than just inhibiting them.[5] BETd-260 is a highly potent PROTAC that induces the degradation of BET proteins by hijacking the cell's own protein disposal machinery: the ubiquitin-proteasome system.[2][6]

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, maintaining protein homeostasis and controlling levels of regulatory proteins.[7][8] This process involves a sequential cascade of enzymatic reactions mediated by three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[7][8][9]

BETd-260 is designed to exploit this endogenous system. It consists of three key components:

-

A ligand that binds to the bromodomains of BET proteins.

-

A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][6]

-

A flexible linker that connects these two ligands.[2]

The mechanism of action unfolds as follows:

-

Ternary Complex Formation: BETd-260 simultaneously binds to a BET protein (e.g., BRD4) and the CRBN E3 ligase, forming a ternary BETd-260-BET-CRBN complex.[10] This induced proximity is the critical first step in the degradation process.

-

Ubiquitination: Once the BET protein is brought close to the E3 ligase, the E2 enzyme associated with the ligase transfers ubiquitin molecules to lysine residues on the surface of the BET protein.[7] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[7][8]

-

Proteasomal Degradation: The polyubiquitinated BET protein is recognized by the 26S proteasome.[7] The proteasome then unfolds and degrades the targeted BET protein into small peptides, while the ubiquitin molecules are recycled.[7] BETd-260, having catalyzed the event, is then released to target another BET protein molecule.

This catalytic mode of action allows a single molecule of BETd-260 to induce the degradation of multiple target protein molecules, contributing to its high potency at very low concentrations.[3]

Quantitative Data on BETd-260 Efficacy

BETd-260 has demonstrated exceptional potency in degrading BET proteins and inhibiting the growth of various cancer cell lines, often at picomolar to low nanomolar concentrations.

Table 1: In Vitro Efficacy of BETd-260 in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Finding | Citation(s) |

|---|---|---|---|---|---|

| RS4;11 | Acute Leukemia | IC₅₀ (Cell Growth) | 51 pM | Potent inhibition of cell growth. | [1][2][11] |

| Degradation | 30-100 pM | Capable of inducing BRD2, BRD3, and BRD4 degradation. | [1][2][11] | ||

| MOLM-13 | Acute Leukemia | IC₅₀ (Cell Growth) | 2.2 nM | Effective growth inhibition. | [1][12] |

| MNNG/HOS | Osteosarcoma | Degradation | 3 nM (24h) | Completely depleted BRD3 and BRD4, largely suppressed BRD2. | [13] |

| Degradation Time | < 1 hour (at 30 nM) | Maximum degradation effect achieved rapidly and sustained for 24 hours. | [13] | ||

| HepG2 | Hepatocellular Carcinoma | Degradation | 10-100 nM (24h) | Almost complete deletion of BRD2, BRD3, and BRD4. | [14] |

| Various TNBC | Triple-Negative Breast Cancer | Potency vs. BETd-246 | 2-7 times more potent | Optimized structure leads to superior growth inhibition. |[15] |

Table 2: In Vivo Efficacy of BETd-260 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Key Result | Citation(s) |

|---|---|---|---|---|

| RS4;11 | Acute Leukemia | 5 mg/kg, IV, 3x/week for 3 weeks | >90% tumor regression with no signs of toxicity. | [1][2][11] |

| Single 5 mg/kg dose | Profound degradation of BET proteins in tumor tissue lasting >24 hours. | [2][11] | ||

| MNNG/HOS | Osteosarcoma | 5 mg/kg, IV, 3x/week for 3 weeks | ~94% tumor growth inhibition; durable effect observed. | [16] |

| | | Single 5 mg/kg dose | Depletion of BET proteins in tumor tissue started at 1 hour and lasted >24 hours. |[16] |

Mandatory Visualizations

Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.

Caption: Mechanism of BET protein degradation induced by BETd-260.

Caption: Experimental workflow for Western Blotting analysis.

Caption: Workflow for Co-Immunoprecipitation of the ternary complex.

Detailed Experimental Protocols

The following protocols are generalized methodologies for key experiments used to characterize the action of BETd-260. Specific details may require optimization based on the cell line and reagents used.

This protocol is used to quantify the reduction in BET protein levels following treatment with BETd-260.

-

Cell Treatment and Lysis:

-

Plate cells (e.g., MNNG/HOS, HepG2) and allow them to adhere overnight.

-

Treat cells with varying concentrations of BETd-260 (e.g., 0, 3, 10, 30, 100 nM) or a time course (e.g., 0, 1, 4, 12, 24 hours) with a fixed concentration (e.g., 30 nM).[3][13]

-

After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[17]

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Normalize all samples to the same protein concentration. Add SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes.[18]

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., Tubulin, Actin) overnight at 4°C.[3][13]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

-

This protocol is used to confirm the formation of the BETd-260-induced ternary complex (BET-PROTAC-E3 Ligase).

-

Cell Treatment and Lysis:

-

Treat cells with BETd-260 (e.g., 100 nM) and appropriate controls (e.g., vehicle, negative control compound) for a short duration (e.g., 1-2 hours) to capture the complex before significant degradation occurs.

-

To prevent degradation during the experiment, cells can be pre-treated with a proteasome inhibitor like MG-132.[13]

-

Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with Protein A/G agarose/magnetic beads for 30-60 minutes to reduce non-specific binding.[17]

-

Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-BRD4) overnight at 4°C with gentle rotation.[17]

-

Add fresh Protein A/G beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.[17]

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[17]

-

Elute the captured proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Analyze the eluted samples by Western Blotting as described in Protocol 1.

-

Probe separate blots with antibodies against the expected interacting partners: one for the E3 ligase (anti-CRBN) and one to confirm the bait protein was pulled down (anti-BRD4).

-

A band for CRBN in the sample immunoprecipitated with the BRD4 antibody (only in the BETd-260 treated sample) confirms the formation of the ternary complex.

-

This assay is used to determine the concentration of BETd-260 that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-2,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of BETd-260 for a specified period (e.g., 72 hours).

-

Assay: Add a reagent like Cell Counting Kit-8 (CCK-8) to each well and incubate for 1-4 hours.[3] The reagent is converted by metabolically active cells into a colored formazan product.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

This protocol assesses the anti-tumor activity of BETd-260 in an animal model.

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., RS4;11, MNNG/HOS) into the flanks of immunocompromised mice.[15][16]

-

Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[15]

-

Dosing: Administer BETd-260 or vehicle control via a specified route (e.g., intravenous) and schedule (e.g., 5 mg/kg, three times a week).[16]

-

Monitoring: Measure tumor volumes and animal body weights 2-3 times per week to monitor efficacy and toxicity.[15]

-

Pharmacodynamic Analysis: For mechanism validation, a separate cohort of mice can be treated with a single dose. Tumors are then harvested at different time points (e.g., 1, 4, 24 hours) to analyze BET protein levels and apoptosis markers (e.g., cleaved PARP) by Western Blotting or Immunohistochemistry.[16]

Conclusion

BETd-260 is a highly efficacious BET protein degrader that powerfully illustrates the therapeutic potential of PROTAC technology. By coopting the cellular ubiquitin-proteasome system, it induces the rapid and sustained elimination of oncogenic BRD2, BRD3, and BRD4 proteins. This mechanism translates to picomolar anti-proliferative activity in vitro and significant tumor regression in vivo.[2][11] The data and protocols presented herein provide a technical foundation for researchers and drug developers working to understand and advance this promising class of targeted therapeutics.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ulab360.com [ulab360.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for BETd-260 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to BETd-260

BETd-260 (also known as ZBC260) is a highly potent and selective heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, such as c-Myc, making them attractive therapeutic targets in various cancers.[2][3] Unlike traditional small-molecule inhibitors that only block the function of a target protein, BETd-260 hijacks the cell's own ubiquitin-proteasome system to specifically tag BET proteins for destruction, leading to their rapid and sustained elimination.[4]

Mechanism of Action

BETd-260 functions by simultaneously binding to a BET protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.[5] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins disrupts critical transcriptional programs essential for cancer cell proliferation and survival.[4]

The key downstream effects of BET protein degradation by BETd-260 include:

-

Suppression of Oncogenes : Significant downregulation of the master oncogene c-Myc.[2][5]

-

Induction of Apoptosis : Reciprocal modulation of apoptosis-related genes, including the suppression of anti-apoptotic proteins (Mcl-1, Bcl-2, XIAP) and the upregulation of pro-apoptotic proteins (Bad).[2][5][6]

-

Cell Cycle Arrest and Anti-proliferative Effects : Disruption of the cell cycle and potent suppression of cancer cell viability.[6]

This mechanism results in robust anti-tumor activity in various cancer models, including hepatocellular carcinoma (HCC), acute leukemia, and osteosarcoma.[2][6][7]

Data Presentation

Table 1: In Vitro Potency of BETd-260

Summary of the half-maximal inhibitory concentration (IC₅₀) for cell growth inhibition and protein degradation concentration (DC₅₀).

| Cell Line | Cancer Type | Assay Type | Potency | Citation(s) |

| RS4;11 | Acute Leukemia | Cell Growth (IC₅₀) | 51 pM | [1][2] |

| RS4;11 | Acute Leukemia | BRD4 Degradation | As low as 30 pM | [5] |

| RS4;11 | Acute Leukemia | BETs Degradation | 30-100 pM | [1][2] |

| MOLM-13 | Acute Leukemia | Cell Growth (IC₅₀) | 2.2 nM | [2][5] |

| MNNG/HOS | Osteosarcoma | Cell Growth (EC₅₀) | 1.8 nM | [7] |

| Saos-2 | Osteosarcoma | Cell Growth (EC₅₀) | 1.1 nM | [7] |

Table 2: In Vivo Efficacy of BETd-260 in Mouse Xenograft Models

Summary of key preclinical studies demonstrating the anti-tumor activity of BETd-260.

| Cancer Type | Cell Line(s) | Mouse Strain | Dosing Regimen | Key Results | Citation(s) |

| Acute Leukemia | RS4;11 | SCID Mice | 5 mg/kg, i.v., every other day, 3x/week for 3 weeks | >90% tumor regression with no signs of toxicity. | [2][5] |

| Hepatocellular Carcinoma (HCC) | HepG2 & BEL-7402 | Balb/c Mice | 5 mg/kg, i.v., 3x/week for 3 weeks | Significant tumor growth inhibition compared to vehicle. | [6] |

| Osteosarcoma | MNNG/HOS | BALB/c Mice | 5 mg/kg, i.v., 3x/week for 3 weeks | ~94% tumor growth inhibition (TGI); durable response post-treatment. | [8] |

Experimental Protocols

This section provides a generalized protocol for conducting a mouse xenograft study with BETd-260. Specific parameters may need optimization based on the cell line and research question.

Materials and Reagents

-

Compound : BETd-260 powder

-

Cell Lines : Appropriate cancer cell line (e.g., RS4;11, HepG2, MNNG/HOS)[2][6][8]

-

Animals : Immunocompromised mice (e.g., 6-week-old Balb/c nude or SCID mice)[6][8]

-

Cell Culture Media : As required for the specific cell line.

-

Matrigel : For co-injection with cells to improve tumor take-rate.

-

Vehicle Components :

-

Option 1 (for HCC models) : 10% PEG400, 3% Cremophor, 87% PBS.[6]

-

Option 2 : A formulation containing DMSO, PEG300, and saline/PBS is also common for PROTACs. Always confirm solubility and stability.

-

-

Anesthetics and surgical tools for implantation.

-

Calipers for tumor measurement.

Xenograft Model Establishment

-

Cell Preparation : Culture cells under standard conditions. On the day of injection, harvest cells during the exponential growth phase and ensure viability is >90%.

-

Implantation :

-

Resuspend the required number of cells (e.g., 5 million) in sterile, serum-free media or PBS.[6]

-

Mix the cell suspension 1:1 with cold Matrigel for a final injection volume of 100-200 µL per mouse.

-

Subcutaneously inject the cell/Matrigel mixture into the flank of each anesthetized mouse.

-

-

Tumor Growth :

-

Allow tumors to establish and grow. Begin measuring tumor volume 2-3 times per week once they become palpable.

-

Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2 .[5]

-

-

Randomization : Once tumors reach an average volume of approximately 100 mm³, randomize mice into treatment and control groups (typically 7-8 mice per group).[6] Ensure the average tumor volume and body weights are similar across all groups.

BETd-260 Preparation and Administration

-

Formulation : Prepare the dosing solution fresh on each day of administration. First, dissolve BETd-260 powder in a small amount of an organic solvent like DMSO, then add co-solvents (e.g., PEG300, Cremophor) sequentially, and finally bring to the final volume with PBS or saline. Use sonication or gentle heating if needed to achieve a clear solution.

-

Dose Calculation : Calculate the required volume for each mouse based on its body weight and the target dose of 5 mg/kg.

-

Administration :

Efficacy and Toxicity Monitoring

-

Tumor Volume : Measure tumor dimensions with calipers 2-3 times per week throughout the study.

-

Body Weight : Weigh the animals on the same schedule to monitor for signs of toxicity (significant weight loss >15-20% is a common endpoint).

-

Clinical Observations : Monitor mice daily for any other signs of toxicity, such as changes in posture, activity, or grooming.

-

Endpoint : The study can be terminated when tumors in the control group reach a predetermined size limit, or after the treatment course is complete.

Pharmacodynamic (PD) Analysis

To confirm that BETd-260 is engaging its target in vivo, a separate PD study can be performed.

-

Establish tumors as described above until they reach a volume of ~200 mm³.[6]

-

Administer a single intravenous dose of BETd-260 (5 mg/kg) or vehicle.[6][9]

-

Euthanize cohorts of mice at various time points (e.g., 1, 4, 12, 24 hours) post-dose.[8]

-

Harvest tumor tissue and immediately snap-freeze or fix for analysis.

-

Analysis : Use Western blotting or immunohistochemistry (IHC) to assess the levels of:

A significant reduction in BET protein levels and c-Myc, alongside an increase in apoptosis markers within 24 hours, confirms the in vivo mechanism of action.[6][8][9]

References

- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. BETd-260 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of BRD4 Degradation by BETd-260

Introduction

Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are crucial epigenetic readers that regulate gene transcription.[1] Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][2] Unlike traditional small-molecule inhibitors that only block the protein's function, Proteolysis-Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of the target protein.[3]

BETd-260 is a highly potent and efficacious PROTAC designed to target BET proteins for degradation.[1][4] It is a heterobifunctional molecule that links a ligand for BET proteins to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to eliminate BRD4.[1][3] These application notes provide a comprehensive guide for researchers to monitor the degradation of BRD4 upon treatment with BETd-260 using Western blot analysis.

Mechanism of Action: BRD4 Degradation via the Ubiquitin-Proteasome System

BETd-260 functions by inducing proximity between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN). This interaction facilitates the formation of a ternary complex, leading to the poly-ubiquitination of BRD4. The ubiquitin tags mark BRD4 for recognition and subsequent degradation by the 26S proteasome, resulting in the clearance of the protein from the cell. This degradation is dependent on the binding of BETd-260 to both the BET protein and Cereblon.[1]

Caption: Mechanism of BETd-260-induced BRD4 degradation.

Data Summary: In Vitro Efficacy of BETd-260

BETd-260 induces potent and rapid degradation of BRD4 across various cancer cell lines. The tables below summarize the effective concentrations and time-course effects observed in published studies.

Table 1: Dose-Dependent Degradation of BET Proteins by BETd-260

| Cell Line | Treatment Time | BETd-260 Concentration | Observed Effect on BRD4 | Reference |

| RS4;11 (Leukemia) | 24 h | 30 - 100 pM | Effective degradation | [1][2][4] |

| RS4;11 (Leukemia) | 3 h | 0.3 nM | Highly effective degradation | [1] |

| HepG2 (HCC) | 24 h | 10 - 100 nmol/L | Almost complete degradation | [5] |

| Multiple HCC Lines* | 24 h | 100 nmol/L | Complete or near-complete degradation | [3][5] |

| MNNG/HOS (Osteosarcoma) | In vivo (tumor) | 5 mg/kg (single dose) | Depletion started at 1h, lasted >24h | [6] |

*HCC Lines include BEL-7402, SK-HEP-1, SMMC-7721, HuH-7, and MHCC97H.[5]

Table 2: Time-Course of BRD4 Degradation by BETd-260

| Cell Line | BETd-260 Concentration | Treatment Time | Observed Effect on BRD4 | Reference |

| HepG2 (HCC) | 100 nmol/L | 1 h | Large reduction in protein level | [5] |

| HepG2 (HCC) | 100 nmol/L | 12 h | Complete elimination of protein | [5] |

| MNNG/HOS (In vivo) | 5 mg/kg | 1 h - 24 h | Sustained degradation observed | [6] |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with BETd-260

-

Cell Seeding: Seed cells (e.g., HepG2, RS4;11) in 6-well or 12-well plates at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of BETd-260 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be consistent across all wells and typically should not exceed 0.1%.

-

Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of BETd-260 or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 1, 3, 12, 24 hours).

Protocol 2: Western Blot Analysis of BRD4

This protocol outlines the steps for detecting BRD4 protein levels in cell lysates following treatment.

Caption: Standard workflow for Western blot analysis.

1. Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Aspirate PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein lysate) to a new tube, avoiding the pellet.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions. This is crucial for equal protein loading.[7]

3. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel (e.g., 8% gel). Include a molecular weight marker.

-

Run the gel until the dye front reaches the bottom.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody: Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C with gentle agitation.[8][9][10] The antibody should be diluted in the blocking buffer as recommended by the manufacturer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system (e.g., LI-COR Odyssey Fc Imaging System).[11]

-

Quantify the band intensities using densitometry software (e.g., ImageJ or LI-COR Image Studio Lite).[11]

-

Normalize the BRD4 band intensity to a loading control (e.g., β-actin, GAPDH, or α-tubulin) to correct for loading variations.[3][7]

Materials and Reagents

| Reagent/Material | Details/Supplier Recommendations |

| Cell Lines | HepG2 (ATCC HB-8065), RS4;11 (ATCC CRL-1873) |

| BETd-260 | Available from various chemical suppliers |

| Primary Antibodies | Anti-BRD4 (e.g., Abcam ab128874[9], Cell Signaling Technology #12183[12]) |

| Anti-β-actin (Loading Control) | |

| Anti-GAPDH (Loading Control) | |

| Secondary Antibodies | HRP-conjugated Goat anti-Rabbit/Mouse IgG |

| Lysis Buffer | RIPA Buffer with Protease/Phosphatase Inhibitor Cocktail |

| Protein Assay Kit | BCA Protein Assay Kit |

| Membranes | PVDF or Nitrocellulose |

| Blocking Agents | Non-fat dry milk or BSA |

| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |

References

- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - ZA [thermofisher.com]

- 8. BRD4 Antibodies | Antibodies.com [antibodies.com]

- 9. Anti-BRD4 antibody [EPR5150(2)] - recombinant (ab128874) | Abcam [abcam.com]

- 10. BRD4 Antibodies: Novus Biologicals [novusbio.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]

Application of BETd-260 in hepatocellular carcinoma (HCC) studies.

Application Notes

Introduction

BETd-260 is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4)[1]. It is a Proteolysis Targeting Chimera (PROTAC) that brings BET proteins into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome[2][3]. In the context of hepatocellular carcinoma (HCC), where BET proteins are often overexpressed, BETd-260 has emerged as a promising therapeutic agent by inducing potent anti-cancer activity[2][3].

Mechanism of Action

BETd-260 exerts its anti-tumor effects in HCC primarily through the induction of apoptosis via the intrinsic signaling pathway[2][3][4]. By degrading BET proteins, BETd-260 downregulates the expression of key anti-apoptotic proteins, including Mcl-1, Bcl-2, c-Myc, and the X-linked inhibitor of apoptosis (XIAP)[1][2][3][5]. Concurrently, it upregulates the expression of the pro-apoptotic protein Bad[1][2][3][5]. This shift in the balance of pro- and anti-apoptotic proteins leads to the disruption of the mitochondrial membrane integrity and subsequent activation of the caspase cascade, culminating in apoptotic cell death[2][3][4].

In Vitro and In Vivo Efficacy

Studies have demonstrated that BETd-260 potently suppresses the viability of various HCC cell lines and robustly induces apoptosis[2][3][6]. In vivo, BETd-260 has been shown to significantly inhibit the growth of HCC xenograft tumors in mice[3]. The anti-tumor activity in animal models is associated with the degradation of BET proteins and the modulation of apoptotic markers within the tumor tissue[3].

Quantitative Data Summary

Table 1: In Vitro Efficacy of BETd-260 in HCC Cell Lines

| Cell Line | Assay | Endpoint | Value | Reference |

| HepG2 | Cell Viability (CCK-8) | EC50 (72h) | 1.3 ± 0.2 nM | [6] |

| BEL-7402 | Cell Viability (CCK-8) | EC50 (72h) | 2.1 ± 0.3 nM | [6] |

| SK-HEP-1 | Cell Viability (CCK-8) | EC50 (72h) | 3.5 ± 0.5 nM | [6] |

| SMMC-7721 | Cell Viability (CCK-8) | EC50 (72h) | 4.2 ± 0.6 nM | [6] |

| HuH-7 | Cell Viability (CCK-8) | EC50 (72h) | 5.7 ± 0.8 nM | [6] |

| MHCC97H | Cell Viability (CCK-8) | EC50 (72h) | 6.3 ± 0.9 nM | [6] |

| HepG2 | Apoptosis (Annexin V/PI) | % Apoptotic Cells (48h) | >80% at 100 nM | [3] |

| BEL-7402 | Apoptosis (Annexin V/PI) | % Apoptotic Cells (48h) | >70% at 100 nM | [3] |

Table 2: In Vivo Efficacy of BETd-260 in HCC Xenograft Models

| Model | Treatment | Outcome | Reference |

| HepG2 Xenograft | 5 mg/kg BETd-260 (i.v., 3 times/week for 3 weeks) | Significant tumor growth inhibition | [3] |

| BEL-7402 Xenograft | 5 mg/kg BETd-260 (i.v., 3 times/week for 3 weeks) | Significant tumor growth inhibition | [3] |

Experimental Protocols

1. Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of BETd-260 on the viability of HCC cells.

-

Materials:

-

HCC cell lines (e.g., HepG2, BEL-7402)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

BETd-260 (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

-

Procedure:

-

Seed HCC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of BETd-260 in a complete culture medium.

-

Remove the old medium from the plates and add 100 µL of the medium containing different concentrations of BETd-260 or vehicle control (DMSO) to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 values using appropriate software (e.g., GraphPad Prism).

-

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in HCC cells treated with BETd-260.

-

Materials:

-

HCC cell lines

-

6-well plates

-

BETd-260

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed HCC cells in 6-well plates and treat with BETd-260 at the desired concentrations for 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

3. Western Blotting

This protocol is for analyzing the protein levels of BET family members and apoptosis-related proteins.

-

Materials:

-

HCC cells treated with BETd-260

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-BRD2, -BRD3, -BRD4, -Mcl-1, -Bcl-2, -c-Myc, -XIAP, -Bad, -Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Actin is commonly used as a loading control.

-

Visualizations

Caption: Mechanism of BETd-260 in HCC.

Caption: Experimental workflow for studying BETd-260 in HCC.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for BETd-260 in Colorectal Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BETd-260, a potent Bromodomain and Extra-Terminal domain (BET) protein degrader, in preclinical colorectal cancer (CRC) models. The included data and protocols are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of BETd-260.

Introduction

BET proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, including c-Myc. Their dysregulation is a hallmark of many cancers, including colorectal cancer. BETd-260 is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of BET proteins (BRD2, BRD3, and BRD4), leading to potent anti-tumor activity. In CRC models, BETd-260 has been shown to induce immunogenic cell death, suppress tumor growth, and enhance the efficacy of immune checkpoint blockade.

Mechanism of Action

BETd-260 exerts its anti-cancer effects in colorectal cancer through a multi-faceted mechanism. By inducing the degradation of BET proteins, it downregulates the expression of the oncoprotein c-Myc. A key mechanism of action is the induction of Endoplasmic Reticulum (ER) stress, which leads to the upregulation of Death Receptor 5 (DR5) through a CHOP-dependent transcriptional activation. This DR5-mediated pathway triggers immunogenic cell death, a form of apoptosis that engages the immune system. This positions BETd-260 as a promising candidate for combination therapies with immunotherapies like anti-PD-1.

Data Presentation

In Vitro Efficacy of BETd-260 in Colorectal Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of BETd-260 in various human colorectal cancer cell lines, demonstrating its potent cytotoxic activity.

| Cell Line | IC50 (µM) |

| HCT116 | 0.28[1] |

| RKO | ~0.3-0.6 |

| SW480 | Not explicitly found |

| HT29 | Not explicitly found |

| DLD1 | Not explicitly found |

Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here is a summary from available literature.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol outlines the determination of cell viability in colorectal cancer cell lines treated with BETd-260 using a colorimetric MTS assay.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, RKO)

-

Complete growth medium (e.g., McCoy's 5A for HCT116, DMEM for RKO)

-

BETd-260

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Plate reader

Procedure:

-

Seed colorectal cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of BETd-260 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted BETd-260 solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for BET Protein Degradation and Downstream Effects

This protocol describes the detection of BRD4 and c-Myc protein levels in colorectal cancer cells following treatment with BETd-260.

Materials:

-

Colorectal cancer cells

-

BETd-260

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of BETd-260 for the desired time (e.g., 24 hours).

-

Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-BRD4 (1:1000), anti-c-Myc (1:1000), anti-GAPDH (1:5000).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

In Vivo Colorectal Cancer Xenograft Model

This protocol details the establishment of a subcutaneous colorectal cancer xenograft model in nude mice and the subsequent treatment with BETd-260.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Colorectal cancer cells (e.g., HCT116)

-

Matrigel

-

BETd-260

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

-

Calipers

-

Syringes and needles

Procedure:

-

Harvest colorectal cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 4 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (4 x 10^6 cells) into the flank of each mouse.[2]

-

Monitor tumor growth regularly by measuring tumor volume with calipers using the formula: Volume = (length x width^2) / 2.

-

When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer BETd-260 intravenously (i.v.) at a dose of 5 mg/kg, three times per week.[2] The vehicle solution is administered to the control group following the same schedule.

-

Monitor tumor volume and body weight throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Apoptosis Detection (TUNEL Assay)

This protocol describes the detection of apoptotic cells in tumor tissues from xenograft models using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections

-

TUNEL assay kit (e.g., from a commercial supplier)

-

Proteinase K

-

TdT reaction mixture

-

Strepavidin-HRP

-

DAB substrate

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the tumor sections.

-

Perform antigen retrieval by treating with Proteinase K.

-

Quench endogenous peroxidase activity.

-

Equilibrate the sections with the provided buffer.

-

Incubate the sections with the TdT reaction mixture to label the 3'-OH ends of fragmented DNA.

-

Stop the reaction and wash the sections.

-

Incubate with a streptavidin-HRP conjugate.

-

Develop the signal with DAB substrate, which will stain apoptotic nuclei brown.

-

Counterstain with hematoxylin to visualize all nuclei.

-

Dehydrate, clear, and mount the sections.

-

Analyze the sections under a light microscope and quantify the percentage of TUNEL-positive cells.

Mandatory Visualizations

Caption: Signaling pathway of BETd-260 in colorectal cancer cells.

References

Application Notes and Protocols: Investigating Immunogenic Cell Death with BETd-260

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunogenic cell death (ICD) is a form of regulated cell death that activates an adaptive immune response against antigens from dying cancer cells. This process is critical for the success of various anticancer therapies. ICD is characterized by the release of damage-associated molecular patterns (DAMPs), including surface-exposed calreticulin (CRT), secreted adenosine triphosphate (ATP), and released high-mobility group box 1 (HMGB1). These DAMPs facilitate the maturation of dendritic cells (DCs) and the subsequent priming of tumor-specific T cells.

BETd-260 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that regulate the transcription of key oncogenes like c-Myc.[1][3] By inducing the degradation of BET proteins, BETd-260 triggers potent apoptosis in various cancer cell lines.[4][5][6] Recent studies have shown that this activity extends to inducing ICD, particularly through the transcriptional activation of Death Receptor 5 (DR5), making BETd-260 a promising agent for cancer immunotherapy.[7][8]

These application notes provide detailed protocols to investigate the ICD-inducing properties of BETd-260, from confirming its primary mechanism of action to quantifying the hallmark DAMPs and assessing the downstream immunological consequences.

Mechanism of Action: BETd-260-Induced Apoptosis and ICD

BETd-260 functions by linking BET proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD2, BRD3, and BRD4.[4] This degradation suppresses the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-2 while increasing pro-apoptotic proteins like Bad.[2][5] In colorectal cancer models, BET degradation has been shown to transcriptionally activate DR5, initiating the extrinsic apoptosis pathway and triggering ICD.[7][8] This dual mechanism of direct tumor cell killing and immune system activation makes BETd-260 a compelling candidate for cancer treatment.

Data Presentation: In Vitro and In Vivo Activity of BETd-260

The following tables summarize the reported quantitative data for BETd-260 activity across various cancer models.

Table 1: In Vitro Efficacy of BETd-260 in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| RS4;11 | Acute Leukemia | IC50 | 51 pM | [1][4] |

| MOLM-13 | Acute Leukemia | IC50 | 2.2 nM | [2][4] |

| HCT116 | Colorectal Cancer | IC50 | 0.1 - 0.6 µM | [7] |

| Various | Hepatocellular Carcinoma (HCC) | Apoptosis Induction | 10 - 100 nM | [5] |

| MNNG/HOS | Osteosarcoma | EC50 | 1.8 nM | [9] |

| Saos-2 | Osteosarcoma | EC50 | 1.1 nM | [9] |

Table 2: In Vivo Efficacy of BETd-260

| Cancer Model | Dosing Regimen | Key Outcomes | Reference |

| RS4;11 Xenograft | 5 mg/kg, i.v., every other day | >90% tumor regression; BRD2/3/4 degradation >24h | [1][4] |